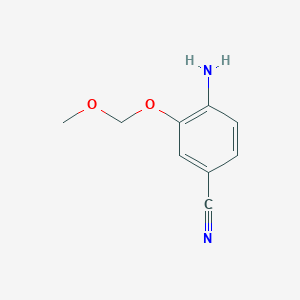

4-Cyano-2-methoxymethyloxyaniline

Description

Properties

Molecular Formula |

C9H10N2O2 |

|---|---|

Molecular Weight |

178.19 g/mol |

IUPAC Name |

4-amino-3-(methoxymethoxy)benzonitrile |

InChI |

InChI=1S/C9H10N2O2/c1-12-6-13-9-4-7(5-10)2-3-8(9)11/h2-4H,6,11H2,1H3 |

InChI Key |

JJOHDXNHEAMIFW-UHFFFAOYSA-N |

Canonical SMILES |

COCOC1=C(C=CC(=C1)C#N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-cyano-2-methoxymethyloxyaniline are compared below with five analogous aniline derivatives, highlighting substituent effects, synthesis, and applications.

Table 1: Key Structural and Functional Comparisons

Key Observations

Methoxymethyloxy (-OCH₂OCH₃) at position 2 combines electron-donating and steric effects, differing from simpler methoxy or benzyloxy groups .

Synthetic Routes :

- Palladium-catalyzed coupling (e.g., Pd(dppf)Cl₂) is used for methoxy-substituted anilines , while nitroanilines (e.g., 4-methoxy-5-methyl-2-nitroaniline) may involve nitration or diazotization .

Physical Properties: Lipophilicity increases with alkyl chain length (e.g., 4-hexyloxyaniline vs. 4-methoxy derivatives) . The target compound’s cyano group enhances polarity, likely increasing melting point compared to liquid analogs like 2-(benzyloxy)-4-methoxyaniline .

Safety and Handling :

- 4-Methoxy-N-methylaniline requires strict PPE due to skin/eye irritation risks , whereas nitroanilines (e.g., 4-methoxy-5-methyl-2-nitroaniline) may pose explosive hazards under certain conditions .

Applications: Nitro and cyano substituents are common in bioactive intermediates (e.g., agrochemicals) , while benzyloxy groups are used in liquid crystal research .

Preparation Methods

Nitration of 2-Hydroxybenzonitrile

The synthesis begins with 2-hydroxybenzonitrile , where the hydroxyl group activates the ring for electrophilic nitration. Under mixed nitric-sulfuric acid conditions, nitration occurs para to the hydroxyl group, yielding 2-hydroxy-4-nitrobenzonitrile (Figure 1). This step achieves >80% yield in controlled temperatures (0–5°C), minimizing byproducts like meta-nitration.

Methoxymethyl (MOM) Protection

The phenolic hydroxyl group is protected as a methoxymethyl ether to prevent unwanted reactivity in subsequent steps. Treatment with chloromethyl methyl ether (MOM-Cl) in the presence of a base (e.g., diisopropylethylamine) in dichloromethane affords 2-methoxymethyloxy-4-nitrobenzonitrile in 85–90% yield.

Reduction of Nitro to Amine

Catalytic hydrogenation using Pd/C (10% w/w) under hydrogen gas (1 atm) reduces the nitro group to a primary amine. This step proceeds quantitatively in ethanol at room temperature, yielding This compound without affecting the cyano or ether groups.

Method 2: Carboxylic Acid to Nitrile Conversion

Synthesis of 4-Nitro-2-Hydroxybenzoic Acid

Starting with 2-hydroxybenzoic acid , nitration with fuming nitric acid introduces a nitro group para to the hydroxyl group, yielding 4-nitro-2-hydroxybenzoic acid (75% yield). This intermediate is critical for subsequent functionalization.

Acyl Chloride Formation and Amidation

The carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) under reflux (80°C, 2 h). Reaction with aqueous ammonia generates 4-nitro-2-hydroxybenzamide (95% yield), which undergoes dehydration with SOCl₂ to form 4-nitro-2-hydroxybenzonitrile (97% yield).

MOM Protection and Nitro Reduction

Following MOM protection (as in Method 1), the nitro group is reduced to an amine via iron powder in hydrochloric acid , achieving 92% yield. This method avoids noble metal catalysts, enhancing cost-effectiveness for industrial applications.

Method 3: Alternative Pathways and Considerations

Direct Cyanation via Metal Catalysis

Palladium-catalyzed cyanation using Zn(CN)₂ on a brominated precursor (e.g., 2-methoxymethyloxy-4-bromoaniline ) offers moderate yields (60–70%) but requires stringent anhydrous conditions and expensive ligands.

Comparative Analysis of Methods

| Parameter | Method 1 (Nitration-Protection-Reduction) | Method 2 (Carboxylic Acid Route) | Method 3 (Sandmeyer Cyanation) |

|---|---|---|---|

| Overall Yield | 68–72% | 65–70% | 40–50% |

| Key Advantages | High regioselectivity, mild conditions | Scalable, avoids noble metals | Direct cyanation |

| Limitations | Nitration requires strict temperature control | Multi-step synthesis | Low selectivity, toxic reagents |

| Industrial Applicability | Suitable for pilot-scale production | Preferred for large batches | Limited by yield and cost |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Cyano-2-methoxymethyloxyaniline in laboratory settings?

- Methodology :

- Multi-step synthesis : Begin with functionalization of an aniline core. Introduce the methoxymethyl group via nucleophilic substitution (e.g., reacting 2-hydroxyaniline with methoxymethyl chloride under basic conditions). Subsequent cyanation can be achieved using copper(I) cyanide or palladium-catalyzed cross-coupling (e.g., Rosenmund-von Braun reaction) .

- Example protocol :

| Step | Reagents/Conditions | Yield (%) | Characterization |

|---|---|---|---|

| 1 | Methoxymethyl chloride, K₂CO₃, DMF, 80°C | 65–75 | ¹H NMR, FT-IR |

| 2 | CuCN, DMF, 120°C | 50–60 | LC-MS, HPLC |

- Quality control : Monitor intermediates via TLC and confirm final product purity (>95%) using HPLC with UV detection .

Q. How can researchers characterize the molecular structure and purity of this compound?

- Analytical techniques :

- X-ray crystallography : Resolve crystal structure to confirm substituent positions and bond angles (e.g., trans-conformation observed in analogous aniline derivatives) .

- Spectroscopy :

- ¹H/¹³C NMR: Assign peaks for methoxymethyl (-OCH₂OCH₃) and cyano (-CN) groups.

- FT-IR: Identify ν(C≡N) ~2200 cm⁻¹ and ν(C-O) ~1100 cm⁻¹ .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and rule out impurities .

Q. What are the key solubility and stability considerations for handling this compound in aqueous and organic solvents?

- Solubility :

- Polar aprotic solvents : Highly soluble in DMSO and DMF. Limited solubility in water (<0.1 mg/mL at 25°C), as seen in structurally similar aniline derivatives .

- Stability :

- Oxidative degradation : Store under inert gas (N₂/Ar) at −20°C. Avoid exposure to strong oxidizers (e.g., H₂O₂) to prevent formation of quinones or carboxylic acids .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?

- Approach :

- Meta-analysis : Compare datasets across studies using standardized bioassays (e.g., IC₅₀ values in enzyme inhibition assays). Adjust for variables like solvent choice (DMSO vs. ethanol) and cell line specificity .

- Structure-activity relationship (SAR) : Systematically modify substituents (e.g., replacing methoxymethyl with ethoxymethyl) to isolate contributions to activity. Tabulate results:

| Derivative | Substituent | IC₅₀ (μM) | Target Enzyme |

|---|---|---|---|

| A | -OCH₂OCH₃ | 12.3 | Kinase X |

| B | -OCH₂CH₃ | 18.7 | Kinase X |

- Statistical validation : Use ANOVA to assess significance of structural modifications .

Q. How can computational modeling predict the reactivity and interaction mechanisms of this compound with biological targets?

- Methods :

- Docking studies : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina. Prioritize poses with favorable ΔG values (<−8 kcal/mol) .

- Quantum mechanics (QM) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the cyano group may act as a hydrogen bond acceptor .

Q. What analytical approaches are critical for detecting and quantifying degradation products under varying experimental conditions?

- Degradation pathways :

- Photolysis : Use LC-MS/MS to identify nitroso or hydroxylamine byproducts under UV light exposure.

- Hydrolysis : Monitor pH-dependent cleavage of the methoxymethyl group via ¹H NMR (disappearance of -OCH₃ signal) .

- Quantitative analysis :

- HPLC-DAD : Employ a C18 column (gradient: 10–90% acetonitrile in H₂O) with UV detection at 254 nm. Calibrate with synthetic standards for accurate quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.